molecular formula C8H5ClF3NO B1487269 1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone CAS No. 2231676-64-3

1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B1487269
CAS No.: 2231676-64-3
M. Wt: 223.58 g/mol
InChI Key: KGRNCOFLRJJYJJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C8H5ClF3NO and its molecular weight is 223.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4-2-5(9)3-13-6(4)7(14)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRNCOFLRJJYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone (CAS Number: 2231676-64-3) is an organic compound with the molecular formula C8_8H5_5ClF3_3NO and a molecular weight of 223.58 g/mol. It is recognized for its potential applications in various biological and chemical research fields due to its unique structural properties.

Chemical Structure

The compound features a pyridine ring substituted with a chloro and methyl group, alongside a trifluoroethanone moiety. Its structural formula can be represented as follows:

  • IUPAC Name : 1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone
  • Canonical SMILES : CC1=CC(=CN=C1C(=O)C(F)(F)F)Cl
  • InChI Key : KGRNCOFLRJJYJJ-UHFFFAOYSA-N

Cytotoxic Effects

The cytotoxicity of pyridine-based compounds is a critical area of investigation. In studies involving related structures, compounds have been shown to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues while effectively targeting malignant cells .

Case Studies

  • Mitochondrial Dysfunction : A study on thiosemicarbazone derivatives indicated that these compounds could induce mitochondrial permeability transition leading to cell death in K562 cells (a leukemia cell line). The observed effects included depletion of mitochondrial thiol content and subsequent apoptosis at specific concentrations .
  • Antibacterial Activity : Another investigation focused on the antibacterial activity of steroidal thiosemicarbazones revealed that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various derivatives, showcasing the potential for developing new antimicrobial agents .

Summary of Biological Activities

Activity Description
Antimicrobial Exhibited potential against various bacterial strains; detailed studies pending.
Cytotoxicity Induces apoptosis in cancer cells with selective toxicity towards malignant cells.
Mechanism of Action Involves mitochondrial dysfunction and oxidative stress pathways.

Future Directions

Further research is necessary to elucidate the specific mechanisms through which 1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone exerts its biological effects. Investigating its interactions at the molecular level could provide insights into its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
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1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone

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